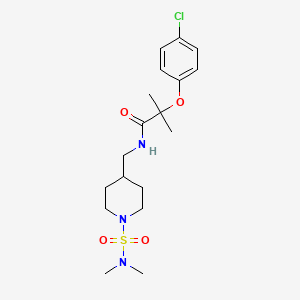

2-(4-chlorophenoxy)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylpropanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28ClN3O4S/c1-18(2,26-16-7-5-15(19)6-8-16)17(23)20-13-14-9-11-22(12-10-14)27(24,25)21(3)4/h5-8,14H,9-13H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGQSNJGHCDDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1CCN(CC1)S(=O)(=O)N(C)C)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-chlorophenoxy)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylpropanamide, with the CAS number 2034356-31-3, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 389.9 g/mol. The structure features a piperidine ring, a chlorophenoxy group, and a sulfamoyl moiety, which contribute to its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034356-31-3 |

| Molecular Formula | C₁₆H₂₄ClN₃O₄S |

| Molecular Weight | 389.9 g/mol |

Research indicates that this compound acts as an inhibitor of the Mcl-1 oncoprotein, which plays a crucial role in cell survival and apoptosis. By inhibiting Mcl-1, the compound may promote apoptosis in cancer cells, making it a candidate for cancer therapy.

In Vitro Studies

In vitro studies have shown that compounds similar to 2-(4-chlorophenoxy)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylpropanamide can effectively inhibit Mcl-1 activity. For instance, structure-based drug design has identified small molecules that bind to the Mcl-1 protein, leading to decreased cell viability in various cancer cell lines .

Case Studies

- Acute Myeloid Leukemia (AML) :

- Prostate Cancer :

Binding Affinity

The binding affinity of this compound to Mcl-1 has been evaluated using various assays. The Ki values obtained from competitive binding studies indicate a strong interaction with the target protein:

| Compound | Ki (nM) |

|---|---|

| 2-(4-chlorophenoxy)-... | 0.033 ± 0.025 |

| Control Compound | 0.031 ± 0.017 |

These values suggest that the compound exhibits potent inhibitory effects on Mcl-1, supporting its role as a therapeutic agent.

Selectivity Profile

The selectivity of this compound was assessed against other proteins involved in apoptosis regulation, such as Bcl-xL. The selectivity ratio indicates a preference for Mcl-1 over Bcl-xL, which is advantageous for minimizing off-target effects:

This selectivity profile is crucial for developing targeted therapies with reduced side effects.

Q & A

Q. What green chemistry principles apply to scaling up synthesis?

- Methodology :

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalysis : Use immobilized lipases for ester hydrolysis steps to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.